

# 1-Nitro-4-propylbenzene CAS number and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1-Nitro-4-propylbenzene

Cat. No.: B083385

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# An In-depth Technical Guide to 1-Nitro-4-propylbenzene

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**1-Nitro-4-propylbenzene** is an aromatic organic compound with the chemical formula C<sub>9</sub>H<sub>11</sub>NO<sub>2</sub>. It belongs to the class of nitrobenzenes, which are characterized by a benzene ring substituted with a nitro group (-NO<sub>2</sub>). The presence of the propyl group at the para position influences its chemical properties and reactivity. This technical guide provides a comprehensive overview of **1-Nitro-4-propylbenzene**, including its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and a discussion of its key chemical transformations.

# **Chemical and Physical Properties**

The fundamental properties of **1-Nitro-4-propylbenzene** are summarized in the table below. These properties are crucial for its handling, storage, and application in a laboratory setting.



Property	Value	Source(s)
CAS Number	10342-59-3	[1][2][3][4][5]
Molecular Formula	C <sub>9</sub> H <sub>11</sub> NO <sub>2</sub>	[1][2][3][4][5]
Molecular Weight	165.19 g/mol	[1][2][3][4]
Appearance	Clear yellow liquid	
Melting Point	-14 °C	[5][6]
Boiling Point	96-100 °C at 2 mmHg	[5][6]
Density	1.096 g/cm <sup>3</sup>	[5]
Refractive Index	1.5370	[5]
Flash Point	113.3 °C	[5]
Vapor Pressure	0.0176 mmHg at 25°C	[5]
Solubility	Insoluble in water; soluble in common organic solvents.	
InChI Key	SXQBFCVVZIYXHV- UHFFFAOYSA-N	[1][3][4]
SMILES	CCCC1=CC=C(C=C1) INVALID-LINK=O	[3]

# Experimental Protocols Synthesis of 1-Nitro-4-propylbenzene via Nitration of Propylbenzene

The most common method for the synthesis of **1-Nitro-4-propylbenzene** is the electrophilic aromatic substitution reaction of propylbenzene with a nitrating agent. The propyl group is an ortho-, para-director, meaning that the incoming nitro group will be directed to the positions ortho and para to the propyl group. The para-isomer is typically the major product due to steric hindrance at the ortho positions.

#### Materials:



- Propylbenzene
- Concentrated Nitric Acid (HNO<sub>3</sub>)
- Concentrated Sulfuric Acid (H<sub>2</sub>SO<sub>4</sub>)
- Ice bath
- Separatory funnel
- Dichloromethane (or other suitable organic solvent)
- Saturated sodium bicarbonate solution
- · Anhydrous magnesium sulfate
- Rotary evaporator
- Distillation apparatus

#### Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully
  prepare a nitrating mixture by slowly adding a stoichiometric equivalent of concentrated nitric
  acid to a cooled (0-5 °C) flask containing concentrated sulfuric acid. Maintain the
  temperature below 10 °C using an ice bath.
- Slowly add propylbenzene dropwise to the stirred nitrating mixture. The rate of addition should be controlled to maintain the reaction temperature between 0 and 5 °C to minimize the formation of dinitrated byproducts.
- After the addition is complete, continue stirring the reaction mixture at room temperature for 1-2 hours to ensure the reaction goes to completion.
- Carefully pour the reaction mixture over crushed ice.
- Transfer the mixture to a separatory funnel and extract the product with dichloromethane.



- Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution to neutralize any remaining acid.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter to remove the drying agent and remove the solvent using a rotary evaporator.
- The crude product can be purified by vacuum distillation to yield pure 1-Nitro-4propylbenzene.

## **Analytical Characterization**

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR: The proton NMR spectrum of **1-Nitro-4-propylbenzene** is expected to show characteristic signals for the aromatic protons and the propyl group. The aromatic protons will appear as two doublets in the downfield region (typically δ 7.2-8.2 ppm) due to the electron-withdrawing effect of the nitro group. The protons of the propyl group will appear as a triplet for the methyl group (CH<sub>3</sub>), a sextet for the methylene group adjacent to the methyl group (CH<sub>2</sub>), and a triplet for the methylene group attached to the benzene ring (CH<sub>2</sub>), all in the upfield region (typically δ 0.9-2.7 ppm).
- 13C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbon atom attached to the nitro group will be significantly deshielded and appear at a lower field.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for assessing the purity of **1-Nitro-4-propylbenzene** and confirming its molecular weight. The gas chromatogram will show a major peak corresponding to the product, and the mass spectrum will exhibit a molecular ion peak ( $M^+$ ) at m/z = 165, corresponding to the molecular weight of the compound.

## **Chemical Transformations**

A key reaction of **1-Nitro-4-propylbenzene** is the reduction of the nitro group to an amine, yielding 4-propylaniline. This transformation is of significant synthetic utility as aromatic amines are important precursors in the synthesis of dyes, pharmaceuticals, and other fine chemicals.



# Reduction of 1-Nitro-4-propylbenzene to 4-Propylaniline

#### Materials:

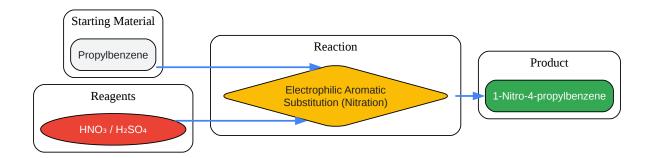
- 1-Nitro-4-propylbenzene
- Tin (Sn) or Iron (Fe) metal
- Concentrated Hydrochloric Acid (HCl)
- Sodium hydroxide (NaOH) solution
- Diethyl ether (or other suitable organic solvent)
- Separatory funnel
- · Anhydrous potassium carbonate
- Rotary evaporator

#### Procedure:

- In a round-bottom flask, place **1-Nitro-4-propylbenzene** and tin or iron metal.
- Slowly add concentrated hydrochloric acid to the mixture. The reaction is exothermic and may require cooling in an ice bath.
- After the initial vigorous reaction subsides, heat the mixture under reflux for 1-2 hours until the reaction is complete (the disappearance of the yellow color of the nitro compound).
- Cool the reaction mixture and make it alkaline by the slow addition of a concentrated sodium hydroxide solution. This will precipitate the tin or iron hydroxides and liberate the free amine.
- Extract the product, 4-propylaniline, with diethyl ether.
- Dry the ethereal extract over anhydrous potassium carbonate.
- Filter and remove the solvent using a rotary evaporator to obtain the crude 4-propylaniline, which can be further purified by distillation.



# Visualizations Logical Workflow for the Synthesis of 1-Nitro-4propylbenzene

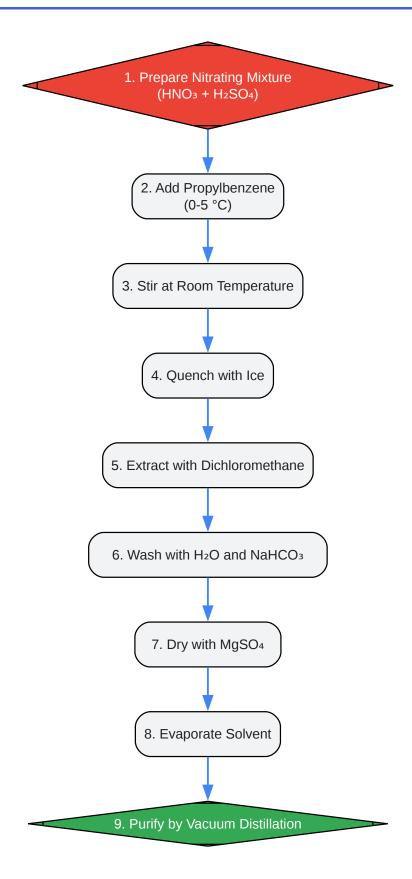


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Caption: Synthesis of **1-Nitro-4-propylbenzene** from propylbenzene.

# **Experimental Workflow for the Synthesis and Purification**



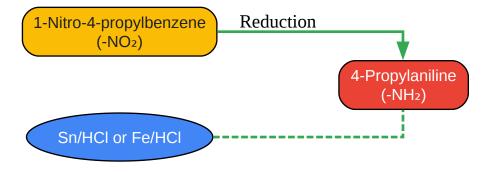


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Caption: Step-by-step synthesis and purification workflow.



## Signaling Pathway of a Key Chemical Transformation



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Caption: Reduction of 1-Nitro-4-propylbenzene to 4-Propylaniline.

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- To cite this document: BenchChem. [1-Nitro-4-propylbenzene CAS number and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b083385#1-nitro-4-propylbenzene-cas-number-and-chemical-properties]

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